

"4-(4-Chlorophenyl)-2-pyrrolidinone" molecular weight

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-pyrrolidinone

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Technical Guide: 4-(4-Chlorophenyl)-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological characteristics of **4-(4-Chlorophenyl)-2-pyrrolidinone**, a key chemical intermediate. The document details its physicochemical properties, relevant biological pathways, and a representative synthetic workflow.

Core Compound Properties

4-(4-Chlorophenyl)-2-pyrrolidinone is a pyrrolidinone derivative with significant applications in medicinal chemistry. It is recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds. Most notably, it is a known impurity in the production of Baclofen, a specific GABA-B receptor agonist used as a skeletal muscle relaxant. Furthermore, it serves as a precursor in the development of potential and selective antagonists for the α 1A-adrenergic receptor, which are investigated for conditions like hypertension and benign prostatic hyperplasia.^[1]

Physicochemical Data

The quantitative properties of **4-(4-Chlorophenyl)-2-pyrrolidinone** are summarized in the table below for ease of reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ ClNO	PubChem[2], ChemicalBook[3]
Molecular Weight	195.64 g/mol	PubChem[2]
Monoisotopic Mass	195.0450916 Da	PubChem[2]
CAS Number	22518-27-0	ChemicalBook[3]
Melting Point	115-117 °C	ChemicalBook[3][4]
Boiling Point	390.0 ± 42.0 °C at 760 mmHg	Chemsrvc
Density	1.2 ± 0.1 g/cm ³	Chemsrvc[5]
Solubility	Slightly soluble in Chloroform, Ethanol, and Methanol	ChemicalBook[3][4]
Appearance	White powder	ChemicalBook[3][4]

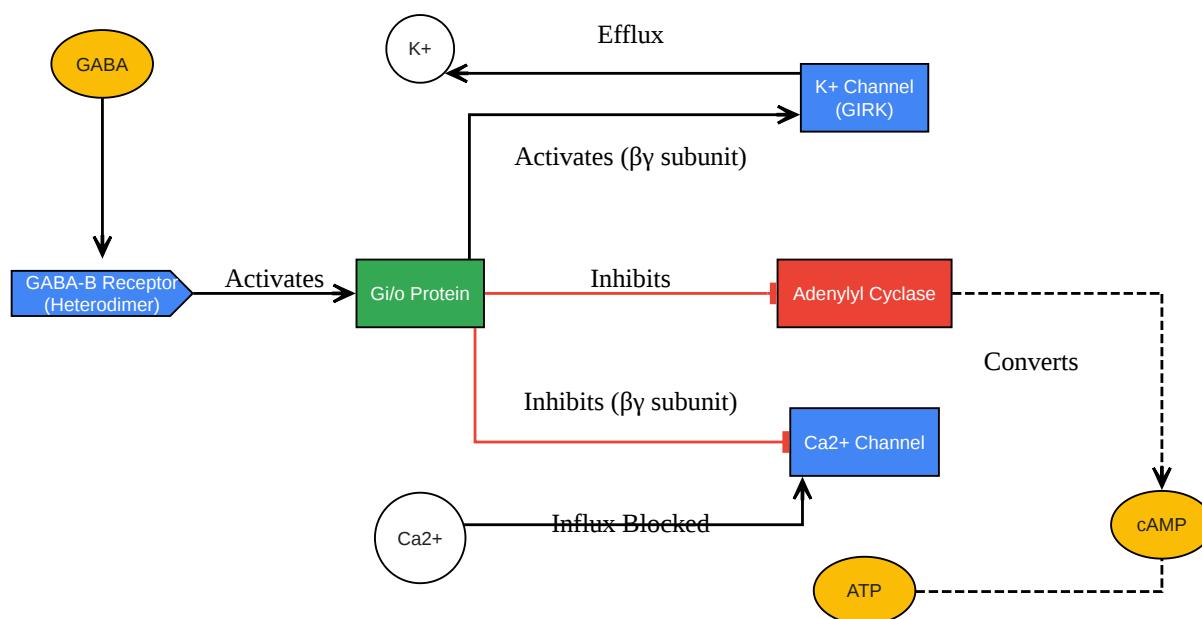
Biological Context and Signaling Pathways

4-(4-Chlorophenyl)-2-pyrrolidinone is instrumentally linked to two critical signaling pathways in pharmacology due to its role as a precursor to specific receptor modulators.

GABA-B Receptor Signaling

As an impurity and structural relative of Baclofen, this compound is relevant to the GABA-B receptor pathway. GABA-B receptors are G protein-coupled receptors (GPCRs) that mediate sustained inhibitory effects in the central nervous system.[2] Their activation is crucial for modulating neuronal excitability.

The diagram below illustrates the canonical GABA-B receptor signaling cascade.



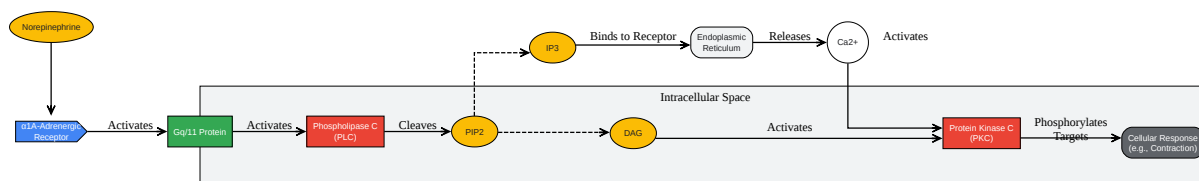
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Caption: GABA-B Receptor inhibitory signaling pathway.

α 1A-Adrenergic Receptor Signaling

The compound serves as a building block for antagonists of the α 1A-adrenergic receptor. These receptors are also GPCRs and are primarily coupled to Gq/11 proteins.[3] Their activation typically leads to an increase in intracellular calcium, resulting in smooth muscle contraction and other physiological responses.

The diagram below outlines the primary signaling pathway for the α 1A-adrenergic receptor.



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Caption: α1A-Adrenergic Receptor excitatory signaling pathway.

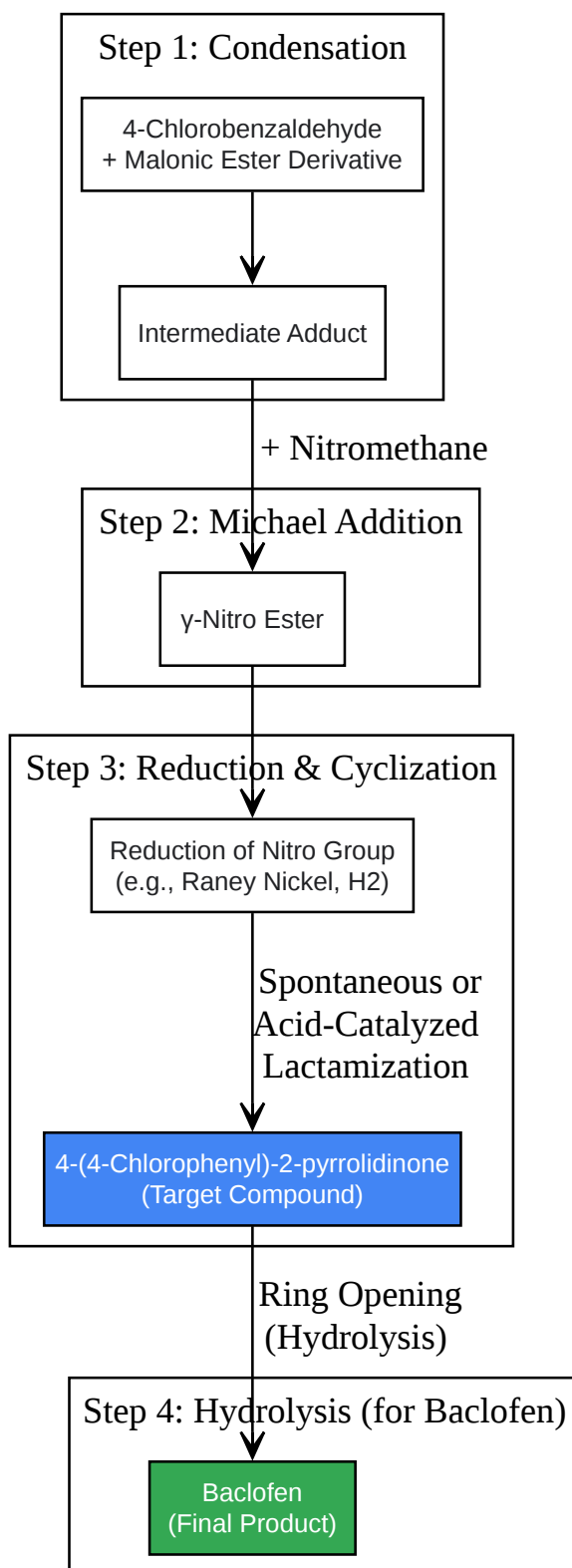
Synthesis and Experimental Protocols

While **4-(4-Chlorophenyl)-2-pyrrolidinone** is often a byproduct, its synthesis is closely related to that of Baclofen. A common strategy involves the cyclization of a glutaric acid derivative. The following section outlines a representative experimental workflow for the synthesis of a related precursor, which can lead to the formation of the target compound.

Representative Synthetic Workflow

The synthesis of Baclofen often proceeds through a multi-step sequence starting from 4-chlorobenzaldehyde. The formation of **4-(4-Chlorophenyl)-2-pyrrolidinone** (a lactam) can occur under conditions that favor intramolecular cyclization of an amino acid precursor, particularly in acidic media, which is a key step in some published Baclofen synthesis routes.

The diagram below illustrates a generalized workflow for the synthesis of Baclofen, highlighting the stage where the pyrrolidinone ring system is formed.



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